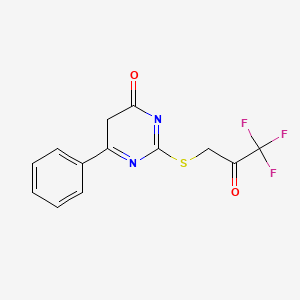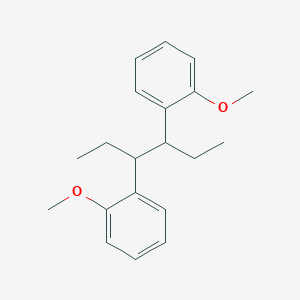
1,1'-(Hexane-3,4-diyl)bis(2-methoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) is an organic compound characterized by its unique structure, which includes a hexane backbone with two methoxybenzene groups attached at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) typically involves the following steps:
Starting Materials: The synthesis begins with hexane and 2-methoxybenzene.
Reaction Conditions: A Friedel-Crafts alkylation reaction is commonly employed, where hexane is reacted with 2-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Procedure: The reaction mixture is heated under reflux conditions, allowing the alkylation to occur, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), converting the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxybenzene rings react with electrophiles such as bromine (Br₂) or nitric acid (HNO₃), resulting in brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ with Pd/C catalyst.
Substitution: Br₂ in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Hydroxyl derivatives.
Substitution: Brominated or nitrated compounds.
Applications De Recherche Scientifique
1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties.
Mécanisme D'action
The mechanism by which 1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1,1’-(Ethane-1,2-diyl)bis(2-methoxybenzene): Similar structure but with an ethane backbone.
1,1’-(Propane-1,3-diyl)bis(2-methoxybenzene): Contains a propane backbone.
1,1’-(Butane-1,4-diyl)bis(2-methoxybenzene): Features a butane backbone.
Uniqueness: 1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) is unique due to its longer hexane backbone, which can influence its physical and chemical properties, such as solubility and reactivity. This structural variation can lead to different applications and functionalities compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
138690-26-3 |
|---|---|
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-methoxy-2-[4-(2-methoxyphenyl)hexan-3-yl]benzene |
InChI |
InChI=1S/C20H26O2/c1-5-15(17-11-7-9-13-19(17)21-3)16(6-2)18-12-8-10-14-20(18)22-4/h7-16H,5-6H2,1-4H3 |
Clé InChI |
ZNZBZMVFRMWHSC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1OC)C(CC)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




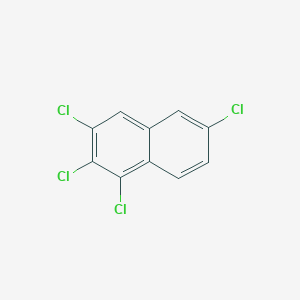
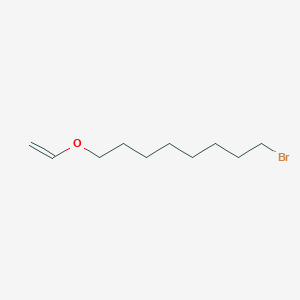
![2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14278451.png)

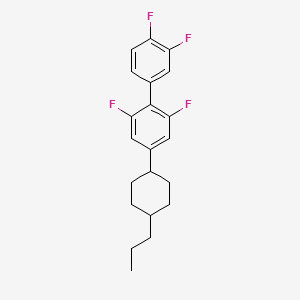
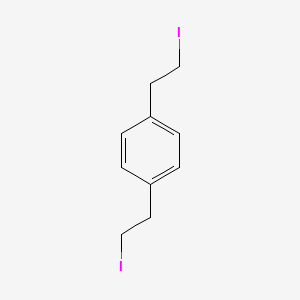

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
![4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine](/img/structure/B14278480.png)
![N,N-Bis(4-ethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14278487.png)

